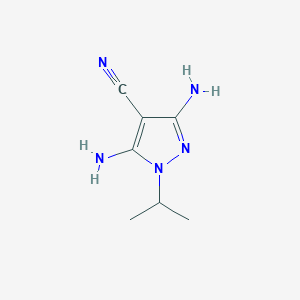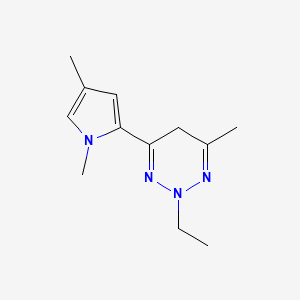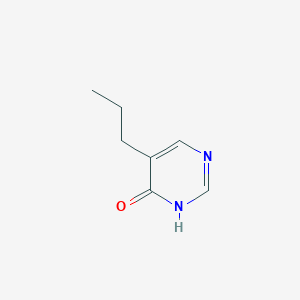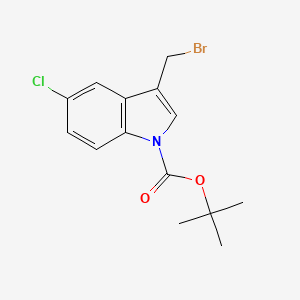
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C7H11N5. It is known for its unique structure, which includes a pyrazole ring substituted with amino groups and an isopropyl group.
Preparation Methods
The synthesis of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the reaction of methanetricarbonitrile potassium salt with isopropylhydrazine hydrochloride. This reaction is carried out in a microwave vial with water as the solvent, and the mixture is heated to 100°C . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various nitrogen-rich compounds, which are of interest in the development of energetic materials.
Biology: This compound has been identified as a novel ATP antagonist with moderate efficacy against CDK2-cyclin E, which is crucial in cell cycle regulation.
Medicine: Its potential as an anti-biofilm agent has been explored, with studies showing its effectiveness in inhibiting biofilm formation.
Industry: The compound is used in radical-mediated C–N bond activation, a powerful methodology in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. As an ATP antagonist, it inhibits the activity of this kinase, thereby affecting cell cycle progression. The compound’s structure allows it to bind to the active site of the kinase, preventing ATP from binding and exerting its effects.
Comparison with Similar Compounds
3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
3,5-Diamino-1H-pyrazole-4-carbonitrile: This compound lacks the isopropyl group, which may affect its reactivity and applications.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This nitrogen-rich energetic material has a different substitution pattern on the pyrazole ring, leading to distinct properties and applications.
Properties
CAS No. |
1390635-68-3 |
|---|---|
Molecular Formula |
C7H11N5 |
Molecular Weight |
165.20 g/mol |
IUPAC Name |
3,5-diamino-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H11N5/c1-4(2)12-7(10)5(3-8)6(9)11-12/h4H,10H2,1-2H3,(H2,9,11) |
InChI Key |
UDKDAYNFEXEIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)


![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)




![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)



